molecular formula C11H18N4O4 B2362389 t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate CAS No. 2023003-08-7

t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate

Cat. No.: B2362389
CAS No.: 2023003-08-7
M. Wt: 270.289
InChI Key: IFROMFOYUCENAP-UHFFFAOYSA-N
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Description

t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate is a chemical compound with the molecular formula C11H18N4O4 and a molecular weight of 270.289 g/mol. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Preparation Methods

The synthesis of t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of an α,β-ethylenic ketone with a hydrazine derivative in the presence of catalysts such as copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Chemical Reactions Analysis

t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate can be compared with other similar compounds, such as t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-5-yl)carbamate. While both compounds share a similar core structure, their reactivity and applications may differ due to variations in the position of substituents on the pyrazole ring. Other similar compounds include various pyrazole derivatives that exhibit different biological activities and chemical properties .

Properties

IUPAC Name

tert-butyl N-(4-nitro-1-propan-2-ylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-7(2)14-6-8(15(17)18)9(13-14)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFROMFOYUCENAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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